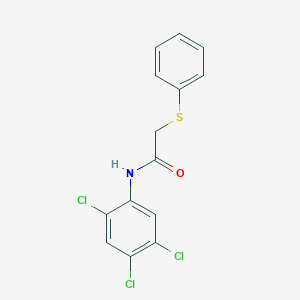![molecular formula C23H21ClFN3O2 B453498 2-Amino-4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B453498.png)
2-Amino-4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile typically involves multi-step organic synthesis. One common approach is the multicomponent reaction (MCR) involving aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide or ammonium acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Amino-4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Amino-4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and have been studied for their pharmacological properties.
2-Chloroquinoline-3-carbaldehyde derivatives: These compounds have similar functional groups and are used in various chemical reactions.
Uniqueness
2-Amino-4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is unique due to its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C23H21ClFN3O2 |
|---|---|
Molecular Weight |
425.9g/mol |
IUPAC Name |
2-amino-4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H21ClFN3O2/c24-18-11-14(25)7-9-20(18)29-13-15-8-10-21(30-15)22-16-5-3-1-2-4-6-19(16)28-23(27)17(22)12-26/h7-11H,1-6,13H2,(H2,27,28) |
InChI Key |
XKWIGLHYMFVUBQ-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C(=C(C(=N2)N)C#N)C3=CC=C(O3)COC4=C(C=C(C=C4)F)Cl |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=N2)N)C#N)C3=CC=C(O3)COC4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-tert-butylphenyl)-3-thiophenecarboxylate](/img/structure/B453415.png)
![2-{[(4-Bromophenyl)acetyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B453418.png)

![Methyl 2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B453421.png)
![4-(4-Chlorophenyl)-2-[(4-phenylbutanoyl)amino]thiophene-3-carboxamide](/img/structure/B453423.png)
![3-[(4-Iodo-2-methylanilino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B453425.png)
![Ethyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B453429.png)
![Ethyl 4-(4-tert-butylphenyl)-2-[(2,5-dimethyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B453430.png)

![methyl 6-amino-5-cyano-4-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B453434.png)
![N,N',N''-tris[1-(4-methylphenyl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B453435.png)

![Isopropyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-(4-ethoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B453437.png)
![2-(2-chlorophenoxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B453438.png)
